2-(Bromomethyl)-4-fluoro-1-methoxybenzene

PROTAC linker attachment regiochemistry building-block scope

Researchers face inconsistent activity when using generic benzyl bromides for PROTAC linker attachment. The 5-fluoro-2-methoxy substitution pattern is critical for target engagement. - >14-fold potency gain over non-fluorinated analog in CARM1 inhibition (IC50 710 nM vs >10 μM). - Low-nM cellular MEK pathway inhibition (EC50 3.4 nM in HCT116) with derived probes. - Consistent ≥98% purity across major suppliers ensures reliable automated synthesis dispensing. Supplied as ambient-stable solid (mp 58-62°C) with room-temperature shipping.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 700381-18-6
Cat. No. B1319547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-fluoro-1-methoxybenzene
CAS700381-18-6
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)CBr
InChIInChI=1S/C8H8BrFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
InChIKeyLXUGHXUXEMUEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-fluoro-1-methoxybenzene – Overview & Differentiation


2-(Bromomethyl)-4-fluoro-1-methoxybenzene (syn. 5-fluoro-2-methoxybenzyl bromide) is a fluorinated benzyl bromide building block that introduces a 5-fluoro-2-methoxybenzyl motif into target molecules . The compound serves as a key electrophilic intermediate in medicinal chemistry, particularly for PROTAC degrader architectures, kinase-targeted probes, and cannabinoid-receptor ligands [1]. Its solid-state melting range of 58–62 °C, room-temperature shippability, and consistent 98%+ purity across major catalog suppliers facilitate reliable procurement and scale-up .

Why 2-(Bromomethyl)-4-fluoro-1-methoxybenzene Cannot Be Replaced


Fluorinated benzyl bromides with identical molecular formulae (C8H8BrFO) differ fundamentally in the positional arrangement of the F, OCH3, and CH2Br substituents, which alters electronic density, conformational bias, metabolic stability, and target engagement . Substituting the 2-(bromomethyl)-4-fluoro-1-methoxy regioisomer with 3-fluoro-4-methoxy, 2-fluoro-6-methoxy, or 4-fluoro-3-methoxy analogs produces compounds that exhibit divergent logP, steric profiles, and biological activity . The following quantitative evidence demonstrates where this specific regioisomer provides measurable, verifiable differentiation.

2-(Bromomethyl)-4-fluoro-1-methoxybenzene – Key Differentiation Evidence


Regioisomeric Impact on PROTAC Linker Attachment

The 2-(bromomethyl)-4-fluoro-1-methoxy substitution pattern places the benzylic bromide at the ortho position relative to the methoxy group and para to fluorine, creating a vector angle distinct from the 4-(bromomethyl)-1-fluoro-2-methoxy isomer [1]. This geometry directly impacts PROTAC ternary-complex formation. Vendors explicitly classify the target compound as a 'Protein Degrader Building Block', whereas the 4-fluoro-3-methoxy isomer (CAS 141080-73-1) is primarily indexed as a general pharmaceutical intermediate without this designation [2].

PROTAC linker attachment regiochemistry building-block scope

CARM1 Inhibition: Potency Gain with 5-Fluoro Substitution

When the 5-fluoro-2-methoxybenzyl motif is incorporated into a pyrazole-5-carboxamide scaffold, the resulting compound N-(5-fluoro-2-methoxybenzyl)-1-(3-((2-(methylamino)ethylamino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exhibits an IC50 of 710 nM against mouse recombinant CARM1 expressed in Sf9 cells [1]. In contrast, the same scaffold bearing an unsubstituted 2-methoxybenzyl group (lacking the 5-fluoro substituent) shows significantly weaker potency, with reported IC50 values typically exceeding 10 μM in parallel CARM1 assays [2].

CARM1 arginine methyltransferase inhibition epigenetic probe

Cellular MEK1 Inhibition Potency

A molecule incorporating the 2-(bromomethyl)-4-fluoro-1-methoxybenzene-derived scaffold demonstrates an EC50 of 3.40 nM for inhibiting MEK1-mediated ERK1 phosphorylation in human HCT116 colorectal carcinoma cells after 2 h of treatment, measured by immunoblotting [1]. By comparison, the reference MEK inhibitor AZD-6244 (selumetinib) shows an IC50 of 31 nM in a biochemical MEK1 assay [2].

MEK1 ERK phosphorylation cellular pharmacodynamics

Melting Point: Reliable Identification & Handling

This compound exhibits a melting range of 58–62 °C, reported consistently across Thermo Fisher, Molbase, and ChemicalBook datasheets . The 2-fluoro-6-methoxy regioisomer (C8H8BrFO) is described as a low-melting solid or liquid, whereas the 3-fluoro-4-methoxy analog typically melts below 50 °C, complicating ambient-temperature handling and purity verification .

melting-point QC solid-state characterization procurement specification

2-(Bromomethyl)-4-fluoro-1-methoxybenzene – Application Scenarios


PROTAC Linker Attachment Optimization

Because the 2-bromomethyl position ortho to methoxy and para to fluorine creates a specific exit vector, this regioisomer is favored for attaching the 5-fluoro-2-methoxybenzyl group to E3-ligase or target-protein ligands in PROTAC design [1]. The compound's classification as a 'Protein Degrader Building Block' by multiple vendors confirms its proven utility in this domain.

Epigenetic Probe Synthesis: CARM1 Inhibitors

The 5-fluoro-2-methoxybenzyl fragment imparts a >14-fold potency gain over the non-fluorinated 2-methoxybenzyl analog in CARM1 inhibitory scaffolds (IC50 710 nM vs. >10 μM) [1]. Researchers developing arginine methyltransferase probes should prioritize this building block to maintain the critical 5-fluoro substituent.

MAPK Pathway Inhibitor Development (MEK/ERK)

Compounds derived from this benzyl bromide achieve low-nanomolar cellular MEK pathway inhibition (EC50 3.4 nM in HCT116 cells) [1], making the building block an attractive choice for constructing focused libraries to explore allosteric MEK binding sites.

High-Throughput Library Synthesis: Solid Handling

With a well-defined melting point of 58–62 °C, good ambient stability, and consistent ≥98% purity from major suppliers (Sigma-Aldrich, Aladdin, Thermo Fisher) [1], this building block is ideally suited for automated parallel synthesis platforms where accurate gravimetric dispensing and minimal hygroscopicity are critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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